molecular formula C14H14N3NaO3S B7822192 sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate

Cat. No.: B7822192
M. Wt: 327.34 g/mol
InChI Key: STZCRXQWRGQSJD-UHFFFAOYSA-M
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Description

Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is often used in organic synthesis, particularly for the coupling of amino acids to form peptides. It is a white crystalline solid that reacts readily with water.

Preparation Methods

Carbonyldiimidazole: can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces Carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .

Chemical Reactions Analysis

Carbonyldiimidazole: undergoes several types of chemical reactions:

Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are amides, esters, and imidazole.

Scientific Research Applications

Carbonyldiimidazole: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction releases carbon dioxide, which drives the reaction forward. The molecular targets involved in this process are the carboxylic acid and amine groups.

Comparison with Similar Compounds

Carbonyldiimidazole: is similar to other coupling agents such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide . it is unique in its ability to form stable intermediates that facilitate the coupling of amino acids without the need for additional reagents. This makes it particularly useful in peptide synthesis.

Similar compounds include:

  • N,N’-dicyclohexylcarbodiimide
  • N,N’-diisopropylcarbodiimide
  • 1,1’-carbonyldiimidazole

These compounds share similar functionalities but differ in their reactivity and stability.

Properties

IUPAC Name

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S.Na/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(10-6-12)21(18,19)20;/h3-10H,1-2H3,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCRXQWRGQSJD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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